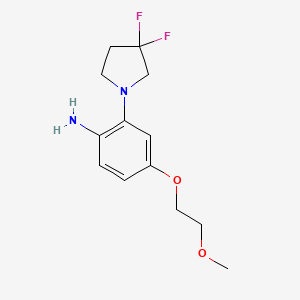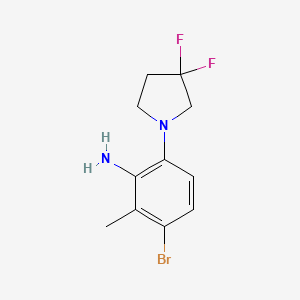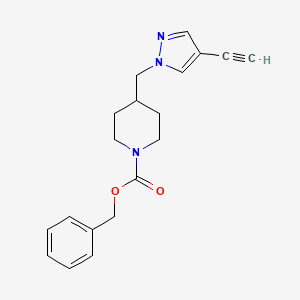
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, potentially leading to hydrogenated derivatives.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl derivatives, while reduction could produce hydrogenated compounds.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the pyrazole and piperidine rings might contribute to the compound’s overall stability and specificity.
相似化合物的比较
Similar Compounds
Benzyl 4-((4-ethynyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Benzyl 4-((4-ethynyl-1H-triazol-1-yl)methyl)piperidine-1-carboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate lies in its combination of a pyrazole ring with an ethynyl group and a piperidine ring. This specific arrangement of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
benzyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O2/c1-2-16-12-20-22(13-16)14-17-8-10-21(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h1,3-7,12-13,17H,8-11,14-15H2 |
InChI 键 |
UOMCEIJDJJOZRG-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CN(N=C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
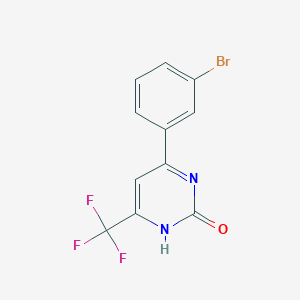
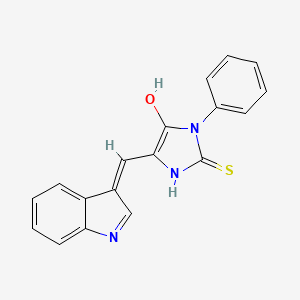

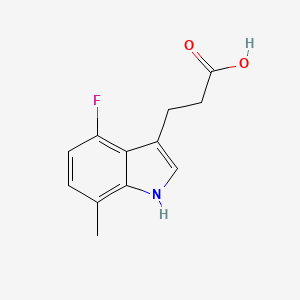


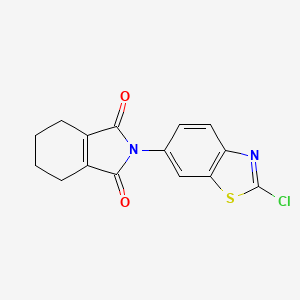
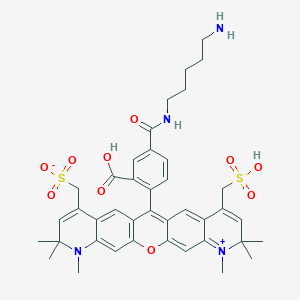
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)

